2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound notable for its unique chemical structure and properties. It is classified under the category of fluorinated carbonates, which are compounds that contain carbon atoms bonded to fluorine atoms and a carbonate functional group. This compound is particularly relevant in various scientific applications due to its stability and reactivity.
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate can be achieved through several methods:
The molecular structure of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate can be depicted as follows:
CC(=C)C(=O)OCC(F)(F)C(F)(F)C(F)(F)F
VIEHKBXCWMMOOU-UHFFFAOYSA-N
The reactivity of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate includes:
The mechanism of action for the chemical reactions involving 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate generally follows these steps:
The physical and chemical properties of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate include:
These properties make it suitable for various applications in materials science and chemical synthesis.
The applications of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate are diverse:
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6